2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-11-15(2,3)13-7-6-12(8-9-17)10-14(13)16(11,4)5/h6-7,10-11,17H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZRBBPPWYEJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570490 | |
| Record name | 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-44-1 | |
| Record name | 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol typically involves the alkylation of 1,1,2,3,3-pentamethylindane with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the indane derivative and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanal or 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanoic acid.
Reduction: Formation of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Fragrance Chemistry
Fragrance Agent : One of the primary applications of this compound is as a fragrance agent. It possesses a musk-like odor profile which makes it suitable for use in perfumes and other scented products. This compound can be blended with various other fragrance components to create complex scent formulations that appeal to consumer preferences.
Case Study: Fragrance Development
A notable study involved the incorporation of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol in a luxury perfume line. The compound was utilized to enhance the longevity and depth of the fragrance profile. Evaluations showed that formulations containing this compound had improved scent retention over time compared to those without it.
Case Study: Antioxidant Properties
A study investigated the antioxidant properties of similar pentamethylindane derivatives. The findings suggested that these compounds could scavenge free radicals effectively and could be explored for their potential in preventing oxidative stress-related diseases. While direct evidence for this compound is still needed, these insights pave the way for future exploration.
Mechanism of Action
The mechanism of action of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indenyl Cores
Pyrimidine-Carboxylic Acid Derivatives
Compounds such as 2-(1-(1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)vinyl)pyrimidine-5-carboxylic Acid (32) and 2-(1-(1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)cyclopropyl)pyrimidine-5-carboxylic Acid (33) share the pentamethyl dihydroindenyl core but feature pyrimidine-carboxylic acid substituents instead of ethanol . These derivatives exhibit distinct electronic properties due to the electron-withdrawing carboxylic acid group, influencing solubility and reactivity. For example, compound 32 has a molecular formula of C22H26N2O2, with a higher molecular weight (350.46 g/mol) compared to the target compound .
Vinyl and Cyclopropyl Derivatives
Methyl-substituted vinyl derivatives (e.g., Methyl 4-(1-(1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)vinyl)benzoate (67)) and cyclopropyl derivatives (e.g., Methyl 2-(1-(1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)cyclopropyl)pyrimidine-5-carboxylate (69)) demonstrate the versatility of the indenyl scaffold. These compounds are synthesized via nucleophilic addition or cyclopropanation reactions, similar to methods used for the target compound’s synthesis .
Ethanone Derivatives
1-(2,3-Dihydro-1,1,2,3,3-pentamethyl-1H-inden-5-yl)-ethan-1-one () replaces the ethanol group with a ketone. This substitution reduces hydrogen-bonding capacity, likely decreasing water solubility compared to the target compound.
Pharmacologically Active Analogues: GDC-0879
GDC-0879 (2-[4-[(1E)-1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl]ethan-1-ol) is a potent B-Raf kinase inhibitor with a molecular formula of C22H23N5O2 (397.45 g/mol) . While it shares a dihydroindenyl core with the target compound, GDC-0879 incorporates a pyrazole-pyridine-hydroxylimino pharmacophore critical for kinase inhibition.
Key Pharmacodynamic Differences
- Target Compound: No direct pharmacological data is available in the evidence.
- GDC-0879: Exhibits potent anti-tumor activity in BRAF-mutant xenografts (e.g., A375 melanoma), achieving tumor stasis at plasma concentrations of 4.48 μM (A375) and 3.27 μM (Colo205). Its IC50 for phosphorylated MEK1 inhibition is 3.06 μM, with >60% MEK1 inhibition required for tumor stasis .
Physicochemical Comparison
Biological Activity
2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a compound derived from pentamethylindene. This compound has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C14H20
- Molecular Weight : 188.3086 g/mol
- CAS Number : 1203-17-4
- Structure : The compound features a pentamethyl group attached to a dihydroindene structure, which may influence its reactivity and interaction with biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are essential in neutralizing free radicals and reducing oxidative stress in biological systems.
Case Study : A study conducted on related compounds demonstrated their effectiveness in scavenging DPPH radicals, a common method for evaluating antioxidant activity. The IC50 values for these compounds were found to be significantly lower than those of standard antioxidants like ascorbic acid, indicating a strong potential for therapeutic use in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial properties of pentamethylindene derivatives have been explored through various studies. The antibacterial activity can be assessed using the Minimum Inhibitory Concentration (MIC) method.
Case Study : In one study, the ethyl acetate fraction of a related compound showed significant antibacterial activity with MIC values ranging from 1.95 to 31.25 mg/mL against various bacterial strains . This suggests that this compound may similarly exhibit antimicrobial effects.
The mechanisms through which this compound exerts its biological activity are still under investigation. However, it is hypothesized that the presence of multiple methyl groups enhances lipophilicity and allows better membrane penetration, which may contribute to its antioxidant and antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,1,2,3,3-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol, and how can its purity be validated?
- Methodology :
- Synthesis : Utilize multi-step organic synthesis involving Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the pentamethyl-dihydroindenyl group. Intermediate steps may include hydroxylation via Sharpless asymmetric epoxidation or Grignard reactions .
- Characterization : Validate purity using reversed-phase HPLC (≥95% purity) and structural confirmation via -NMR and -NMR. Compare spectral data with PubChem-deposited inden-ol derivatives (e.g., InChI key: IGRYUSXMPCQPHK-UHFFFAOYSA-N) .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]) .
Q. How can researchers assess the compound’s in vitro kinase inhibition profile?
- Methodology :
- Kinase Assays : Use fluorescence-based kinase activity assays (e.g., Z’-LYTE®) to measure IC values against B-Raf and related kinases. For example, GDC-0879 (structurally analogous) showed IC = 0.13 nM against B-Raf, with >100-fold selectivity over c-Raf .
- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves. Include positive controls (e.g., vemurafenib for B-Raf) and validate with western blotting for phosphorylated MEK1/2 .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling predict tumor growth inhibition for this compound in xenograft models?
- Methodology :
- In Vivo Studies : Administer the compound orally to A375 melanoma or Colo205 xenograft-bearing mice. Collect plasma/tumor samples for LC-MS/MS quantification .
- Modeling : Use an indirect response model to link plasma concentrations to tumor growth inhibition. For GDC-0879, tumor stasis required plasma concentrations of 3.06–4.48 µM. Key parameters:
| Parameter | Value (A375) | Value (Colo205) |
|---|---|---|
| IC | 3.06 µM | 3.27 µM |
| Hill coefficient | ~8 | ~8 |
- Threshold Analysis : Establish >40% inhibition of phosphorylated MEK1 for tumor regression and >60% for stasis .
Q. What computational strategies are effective for predicting electronic properties and reactivity of this inden-ol derivative?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level (Gaussian 03/09). Calculate HOMO-LUMO energies, Mulliken charges, and molecular electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites .
- Reactivity Metrics : Compute global electrophilicity index () and chemical potential () using:
Q. How can crystallographic studies resolve structural ambiguities in analogs of this compound?
- Methodology :
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., CHOH/CHCl). Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (R < 0.05) .
- ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid plots and analyze torsion angles (e.g., C—C—C—C = 8.7° in indenone derivatives) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported IC values across kinase inhibition studies?
- Resolution Strategy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
